Cas no 87294-26-6 (Benzenamine, 3-chloro-4-[[4-(1,1-dimethylethyl)phenyl]thio]-)
87294-26-6 structure
Product Name:Benzenamine, 3-chloro-4-[[4-(1,1-dimethylethyl)phenyl]thio]-
CAS-nummer:87294-26-6
MF:C16H18ClNS
MW:291.83882188797
CID:657895
PubChem ID:43330717
Update Time:2025-04-19
Benzenamine, 3-chloro-4-[[4-(1,1-dimethylethyl)phenyl]thio]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 3-chloro-4-[[4-(1,1-dimethylethyl)phenyl]thio]-
- 4-(4-tert-butylphenyl)sulfanyl-3-chloroaniline
- 4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline
- HTPCKGPTWMWFOB-UHFFFAOYSA-N
- 4-(4-tert-butyl-phenylsulfanyl)-3-chloroaniline
- SCHEMBL3033239
- DTXSID10655863
- 87294-26-6
-
- Inchi: 1S/C16H18ClNS/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3
- InChI-sleutel: HTPCKGPTWMWFOB-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1SC1C=CC(=CC=1)C(C)(C)C)N
Berekende eigenschappen
- Exacte massa: 291.0848484g/mol
- Monoisotopische massa: 291.0848484g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 281
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 51.3Ų
Benzenamine, 3-chloro-4-[[4-(1,1-dimethylethyl)phenyl]thio]- Gerelateerde literatuur
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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